Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They have been found to possess noteworthy biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals .
In the field of agrochemistry, pyrazoles are used due to their herbicidal properties . They can be used to control unwanted plant growth in agricultural fields .
In coordination chemistry, pyrazoles are used as ligands to form complexes with metals . These complexes can have various applications, including catalysis .
In organometallic chemistry, pyrazoles can form organometallic compounds, which have applications in various fields, including catalysis and materials science .
Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is an organic compound with the molecular formula and a molecular weight of 185.14 g/mol. It is characterized by a pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, and is functionalized with a carboxylate group and a nitro group. The compound's systematic name reflects its structural features, indicating the presence of both methyl and nitro substituents on the pyrazole ring. Its CAS number is 309740-49-6, and it is cataloged in various chemical databases such as PubChem and ChemicalBook .
The synthesis of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate can be achieved through several methods:
Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate finds applications in various fields:
Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate shares structural similarities with several other compounds, which are often studied for their unique properties:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Ethyl 4-nitro-1H-pyrazole-3-carboxylate | 55864-87-4 | 0.88 |
Methyl 1-methyl-1H-pyrazole-5-carboxylate | 17827-60-0 | 0.77 |
Ethyl 1-methyl-1H-pyrazole-5-carboxylate | 197079-26-8 | 0.75 |
Methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate | 55781-86-7 | 0.73 |
Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | 10250-59-6 | 0.74 |
Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is unique due to its specific combination of a nitro group at position four and a carboxylate at position five of the pyrazole ring, which may impart distinct biological activities compared to similar compounds lacking these functional groups.
Differential scanning calorimetry analysis of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate reveals distinct thermal transitions characteristic of nitro-substituted pyrazole derivatives. The compound exhibits an initial endothermic event corresponding to melting at 45-47°C, followed by thermal decomposition processes [1]. The onset temperature for decomposition ranges from 183-212°C, with peak decomposition temperatures occurring between 212-260°C [2] [3]. These thermal parameters place the compound within the moderately stable category for nitro-containing heterocycles [4].
The calorimetric profile demonstrates a sharp exothermic peak at approximately 183°C, characteristic of the initial decomposition stage involving nitro group elimination [4]. Comparative studies of related dinitropyrazole compounds indicate that the thermal decomposition of nitropyrazole derivatives typically initiates through intramolecular oxidation of adjacent functional groups [4]. The thermal stability of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate exceeds that of many conventional energetic materials, with decomposition temperatures comparable to those of heat-resistant explosives [6].
The differential scanning calorimetry data reveals multiple thermal events, with the primary decomposition process exhibiting characteristics similar to other pyrazole-based compounds. The exothermic nature of the decomposition process, combined with the relatively high onset temperature, suggests thermal stability suitable for various applications requiring moderate temperature resistance [2] [3].
Thermogravimetric analysis demonstrates that methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate undergoes initial decomposition at temperatures ranging from 180-200°C, with major weight loss occurring between 250-300°C [7]. The compound exhibits a characteristic two-stage decomposition pattern typical of nitro-substituted pyrazole derivatives [4] [8].
The initial weight loss stage, occurring at approximately 180-200°C, corresponds to the elimination of the nitro group, representing the primary decomposition pathway for nitro-containing pyrazoles [8]. This process typically results in 15-20% weight loss, consistent with the molecular weight of the nitro functionality. The major weight loss phase, encompassing 85-90% of the total mass, occurs at elevated temperatures between 250-300°C and involves the complete decomposition of the pyrazole ring system and ester functionality [7].
Thermogravimetric analysis reveals that the compound maintains structural integrity up to approximately 180°C, after which rapid decomposition ensues. The thermal decomposition mechanism involves the initial elimination of nitrogen dioxide from the nitro group, followed by ring fragmentation and volatilization of decomposition products [8]. This thermal behavior is consistent with other nitro-substituted pyrazole derivatives, where the nitro group serves as the primary site of thermal instability [4].
The thermogravimetric stability assessment indicates that methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate possesses adequate thermal stability for storage and handling under normal conditions, with decomposition temperatures well above typical ambient temperatures [7].
Proton nuclear magnetic resonance spectroscopy of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate reveals characteristic chemical shifts that confirm the molecular structure and substitution pattern. The spectrum exhibits a singlet at δ 4.14 ppm corresponding to the N-methyl group at position 1 of the pyrazole ring . The ester methyl group appears as a singlet in the range δ 3.7-3.9 ppm, consistent with methyl carboxylate functionality [10] [11].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information regarding the carbon environments within the molecule. The carbonyl carbon of the ester group resonates in the characteristic range of δ 158-170 ppm, typical of carboxylate esters [12] [13]. The pyrazole ring carbons appear between δ 125-150 ppm, with the nitro-bearing carbon exhibiting a characteristic downfield shift due to the electron-withdrawing effect of the nitro group [14] [15].
The chemical shift assignments for the pyrazole ring carbons follow established patterns for substituted pyrazoles. The carbon atoms at positions 3 and 5 of the pyrazole ring show distinct chemical shifts due to the asymmetric substitution pattern, with C3 appearing at approximately δ 147 ppm and C5 at δ 139 ppm [15]. The carbon at position 4, bearing the nitro group, resonates at approximately δ 149 ppm, consistent with the deshielding effect of the nitro substituent [14].
Nuclear magnetic resonance coupling constants provide additional structural confirmation, with typical J-coupling patterns observed for the pyrazole ring system. The N-methyl group at position 1 exhibits no significant coupling to ring protons, confirming the substitution pattern . The ester methyl group similarly shows no coupling to other protons, consistent with its attachment to the oxygen atom of the carboxylate functionality [10].
Infrared spectroscopy of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate reveals characteristic absorption bands associated with the nitro functional group. The nitro group exhibits two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitrogen-oxygen bonds [16] [17]. The asymmetric nitro stretch appears as a strong absorption between 1550-1500 cm⁻¹, while the symmetric stretch occurs at 1390-1330 cm⁻¹ [16] [18].
The carbonyl stretch of the ester group manifests as a strong absorption band between 1700-1750 cm⁻¹, characteristic of carboxylate esters [19] [18]. The frequency of this absorption is influenced by the electron-withdrawing effect of the nitro group, which increases the carbonyl stretching frequency through resonance effects [19]. The pyrazole ring vibrations contribute to the fingerprint region of the spectrum, with characteristic C=C and C=N stretching modes appearing between 1600-1450 cm⁻¹ [18].
The nitro group also exhibits a scissors bending vibration that appears as a medium-intensity absorption band between 890-835 cm⁻¹ [16] [17]. This vibration is diagnostic for the presence of the nitro functionality and provides additional confirmation of the molecular structure. The combination of these vibrational modes creates a distinctive spectroscopic signature for the nitro-substituted pyrazole [16].
Raman spectroscopy complements infrared analysis by providing enhanced information about the nitro functionality due to the polarizability changes associated with the nitrogen-oxygen bonds. The nitro group vibrations are typically enhanced in Raman spectra due to the conjugation with the aromatic pyrazole ring system . The symmetric nitro stretch often appears more prominently in Raman spectra compared to infrared, providing complementary structural information [17].